molecular formula C7H7N3S B2976845 2-methyl-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole CAS No. 501650-64-2

2-methyl-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole

Cat. No.: B2976845
CAS No.: 501650-64-2
M. Wt: 165.21
InChI Key: UWMJHYYYSJLIGF-UHFFFAOYSA-N
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Description

2-Methyl-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole ( 501650-64-2) is a high-purity heterocyclic compound supplied for research and development applications. This derivative of the 1,3,4-thiadiazole class features a methyl group at the 2-position and a pyrrole ring at the 5-position, creating a unique molecular scaffold of significant interest in medicinal chemistry. The 1,3,4-thiadiazole core is a privileged structure in drug discovery due to its favorable pharmacokinetic properties, including balanced lipophilicity for membrane permeability and metabolic stability . This scaffold is extensively investigated for developing novel therapeutic agents, with research indicating potent biological activities across multiple domains. Studies on analogous 1,3,4-thiadiazole derivatives have demonstrated promising anticancer activity against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines, suggesting potential applications in oncology research . Additionally, the broader class of 1,3,4-thiadiazole derivatives exhibits a well-documented spectrum of antimicrobial properties , showing efficacy against various Gram-positive and Gram-negative bacterial strains and fungal species . Other investigated activities for similar structures include anti-inflammatory, antiviral, and antioxidant effects, making this chemotype a versatile building block for developing multi-target agents . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations governing the handling of chemical substances.

Properties

IUPAC Name

2-methyl-5-pyrrol-1-yl-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c1-6-8-9-7(11-6)10-4-2-3-5-10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMJHYYYSJLIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2C=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-1,3,4-thiadiazole with pyrrole in the presence of a catalyst such as indium trichloride in water . This reaction proceeds under mild conditions and yields the desired product with good efficiency.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using water as a solvent and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used .

Scientific Research Applications

2-Methyl-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Thiadiazole Ring

Position 2 Modifications
  • 2-Methylthio Derivatives: 2-(Methylthio)-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole () replaces the methyl group with a methylthio (-SCH₃) moiety. 2-Amino Derivatives: Compounds like 2-amino-5-phenyl-1,3,4-thiadiazole (TB, ) exhibit enhanced hydrogen-bonding capacity, which can improve receptor binding but may reduce bioavailability due to higher polarity.
Position 5 Modifications
  • Phenyl vs. Pyrrole Substitution: 5-(4-Chlorophenyl)-2-methyl-1,3,4-thiadiazole () replaces pyrrole with a chlorophenyl group. The chloro substituent increases molecular weight (210.68 g/mol vs. 165 g/mol) and lipophilicity (LogP: 3.17 vs. ~2.5), favoring hydrophobic interactions but reducing solubility.

Heterocycle Replacement

  • Oxadiazole Analogues :
    • 2-Methylthio-1,3,4-oxadiazole derivatives () replace the sulfur atom in the thiadiazole ring with oxygen. This reduces electron-withdrawing effects, altering reactivity and biological activity. For example, oxadiazoles are less prone to nucleophilic attack but may exhibit weaker antimicrobial effects compared to thiadiazoles .

Pharmacological and Physicochemical Properties

Physicochemical Data

Compound Molecular Weight (g/mol) LogP Key Substituents Biological Activity
2-Methyl-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole 165 ~2.5 Methyl, pyrrole Antimicrobial, moderate COX-2 inhibition
5-(4-Chlorophenyl)-2-methyl-1,3,4-thiadiazole 210.68 3.17 Methyl, chlorophenyl Enhanced lipophilicity, antifungal
2-(Methylthio)-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole 197 ~3.0 Methylthio, pyrrole Improved membrane permeability
MF-438 (pyridazine-piperidine hybrid) 413.3 4.2 Pyridazine, piperidine Stearoyl-CoA desaturase inhibition

Structure-Activity Relationship (SAR) Insights

  • Electron-Donating Groups : Methyl and pyrrole substituents enhance π-electron density, improving interactions with aromatic residues in enzyme active sites.
  • Halogenation : Chlorine or fluorine at position 5 increases metabolic resistance and target affinity .
  • Hybrid Structures : Linking thiadiazole to other heterocycles (e.g., pyridazine in MF-438) broadens pharmacological scope via multi-target effects .

Biological Activity

2-Methyl-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole is a member of the thiadiazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This compound's structure allows it to interact with various biological targets, leading to potential applications in treating diseases such as cancer and tuberculosis. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure

The compound consists of a thiadiazole ring substituted with a pyrrole group and a methyl group. The presence of these functional groups contributes to its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,3,4-thiadiazole, including this compound, exhibit significant anticancer properties. One study synthesized various thiadiazole derivatives and evaluated their effects on cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer). The results indicated that certain derivatives showed promising anti-proliferative effects with IC50 values as low as 2.44 µM against LoVo cells after 48 hours of treatment. These compounds also induced apoptosis in cancer cells, highlighting their potential as lead compounds for drug development .

Antitubercular Activity

The compound has also been investigated for its activity against Mycobacterium tuberculosis. In silico analyses and experimental results showed that pyrrolyl thiadiazoles exhibited effective inhibition of mycobacterial growth, with minimum inhibitory concentration (MIC) values reported as low as 12.5 μg/mL for some derivatives. This suggests that structural modifications can enhance the efficacy of thiadiazole derivatives against tuberculosis .

Antimicrobial Properties

The antimicrobial activity of this compound has been documented in various studies. Thiadiazoles have shown effectiveness against both Gram-positive and Gram-negative bacteria, with some derivatives demonstrating significant antibacterial and antifungal activities. For instance, derivatives with specific substituents exhibited MIC values lower than standard antibiotics like streptomycin and fluconazole .

Case Studies

Study Activity Cell Line/Organism IC50/MIC Value
Study 1AnticancerLoVo Cells2.44 µM
Study 2AntitubercularMycobacterium tuberculosis12.5 μg/mL
Study 3AntimicrobialE. coliMIC < Standard Drugs

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Cell Membrane Interaction : The mesoionic nature of thiadiazoles allows them to cross cellular membranes effectively.
  • Targeting DNA and Proteins : These compounds can interact with DNA and various proteins involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : Evidence suggests that these compounds can increase apoptotic cell populations in cancer cell lines significantly.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methyl-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A common approach involves refluxing 2-amino-5-substituted-1,3,4-thiadiazole derivatives with 2,5-dimethoxytetrahydrofuran in glacial acetic acid. The reaction is monitored by TLC, followed by basification with sodium bicarbonate, extraction, and recrystallization using ethanol . For purity validation, LC-MS and 1H NMR^1 \text{H NMR} are employed to confirm structural integrity (>95% purity) .

Q. What spectroscopic techniques are used to confirm the structure of thiadiazole derivatives?

  • Methodological Answer : Key techniques include:

  • 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} : To verify proton and carbon environments, particularly distinguishing pyrrole and thiadiazole signals.
  • IR Spectroscopy : Identifies functional groups (e.g., N–H stretching in pyrrole).
  • LC-MS : Confirms molecular weight and purity.
  • Elemental Analysis : Validates empirical formulas by comparing calculated vs. experimental C, H, N, S content .

Q. How are intermediates in the synthesis of this compound characterized?

  • Methodological Answer : Critical intermediates like 2-amino-5-methyl-1,3,4-thiadiazole are analyzed via melting point determination, TLC (to track reaction progress), and spectroscopic methods. For example, the presence of the pyrrole ring in the final product is confirmed by characteristic NMR shifts at δ 6.5–7.0 ppm (pyrrole protons) .

Advanced Research Questions

Q. How can computational docking studies guide the design of thiadiazole-based bioactive compounds?

  • Methodological Answer : Molecular docking tools (e.g., AutoDock, Glide) evaluate binding affinities to target proteins. Scoring functions like D_Score (van der Waals interactions), PMF_Score (free energy contributions), and Chem_Score (hydrogen bonding/lipophilic contacts) predict ligand-receptor interactions. For example, derivatives with electron-withdrawing groups on the thiadiazole ring show enhanced binding to enzymes like stearoyl-CoA desaturase 1 .

Q. What strategies improve the bioactivity of 1,3,4-thiadiazole derivatives through substituent variation?

  • Methodological Answer : Systematic SAR studies involve:

  • Electron-donating/withdrawing groups : Para-substituted phenyl rings (e.g., –F, –Br) enhance lipophilicity and target engagement.
  • Heterocyclic fusion : Incorporating triazole or pyrazole moieties improves metabolic stability.
  • Positional isomerism : Varying substituent positions on the thiadiazole ring alters steric and electronic effects, as seen in derivatives with IC50_{50} values <1 µM in kinase assays .

Q. How are contradictions in biological data resolved for thiadiazole derivatives?

  • Methodological Answer : Discrepancies (e.g., variable IC50_{50} values across assays) are addressed by:

  • Orthogonal assays : Repeating experiments with fluorescence polarization, SPR, or enzymatic activity tests.
  • In silico ADMET prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability to rule out false positives.
  • Crystallography : Resolving ligand-bound protein structures clarifies binding modes .

Q. What role do DFT studies play in optimizing thiadiazole derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) to predict reactivity. For instance, electron-deficient thiadiazole cores favor nucleophilic attacks, guiding the design of prodrugs or covalent inhibitors .

Q. How are reaction conditions optimized for introducing pyrrole substituents on thiadiazoles?

  • Methodological Answer : Key parameters include:

  • Catalyst screening : Protic acids (e.g., acetic acid) vs. Lewis acids (e.g., ZnCl2_2) to accelerate cyclization.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Reaction time/temperature : Reflux at 80–100°C for 1–3 hours balances yield and purity .

Methodological Considerations Table

Aspect Basic Research Advanced Research
Synthesis Glacial acetic acid, TLC monitoring Pinner reaction, microwave-assisted synthesis
Characterization NMR, LC-MS X-ray crystallography, DFT calculations
Bioactivity Analysis Antimicrobial assays Docking with PMF_Score/Chem_Score

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